molecular formula C19H27N3O4S2 B2832336 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-73-6

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2832336
CAS RN: 946356-73-6
M. Wt: 425.56
InChI Key: CZHJUXGZKYJSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O4S2 and its molecular weight is 425.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

Research by Röver et al. (1997) explored the synthesis, structure-activity relationship, and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Compounds synthesized demonstrated high-affinity inhibition of this enzyme in vitro, with potential implications for studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Endothelin Antagonists

Murugesan et al. (1998) discussed the structure-activity relationships of biphenylsulfonamide endothelin antagonists, leading to the identification of potent oral activity compounds in inhibiting pressor effect caused by endothelin-1 infusion in rats. This research contributes to understanding the potential therapeutic applications of endothelin antagonists in cardiovascular diseases (Murugesan et al., 1998).

Anti-Inflammatory and Anticancer Activities

Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings suggest potential therapeutic applications of these compounds in treating various diseases (Küçükgüzel et al., 2013).

Antimycobacterial Activity

Ghorab et al. (2017) synthesized novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides, showing significant activity against Mycobacterium tuberculosis. The study highlights the potential use of these compounds in treating tuberculosis (Ghorab et al., 2017).

VEGFR-2 Inhibitors for Anticancer Research

A study by Ghorab et al. (2016) focused on novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors. These compounds showed promising activity against various cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-21-7-9-22(10-8-21)17(15-6-11-27-14-15)13-20-28(23,24)16-4-5-18(25-2)19(12-16)26-3/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHJUXGZKYJSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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